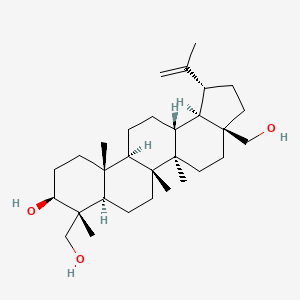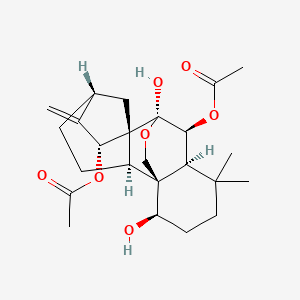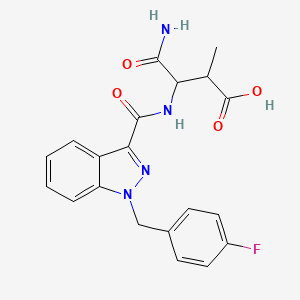
LPS from Escherichia coli O111:B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LPS from Escherichia coli O111:B4 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O111:B4. It is commonly used to activate Toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.
Wissenschaftliche Forschungsanwendungen
1. Detection and Typing Methods
- Colorimetric Detection : Zhu et al. (2019) developed a colorimetric method using aptamer-functionalized gold nanoparticles for rapid identification and typing of LPS, including E. coli O111:B4 LPS. This method demonstrates potential for selective detection of microorganisms (Zhu et al., 2019).
2. Immunogenicity Studies
- Conjugates for Vaccine Development : Gupta et al. (1995) investigated the immunogenicity of conjugates composed of E. coli O111 O-specific polysaccharide and tetanus toxoid, highlighting the potential for vaccine development against this E. coli serotype (Gupta et al., 1995).
3. Serological Relationships
- Cross-Reactivity Studies : Barclay and Scott (1987) explored the serological relationships between E. coli O111:B4 and other serotypes, finding evidence for dominant epitopes in the LPS core regions (Barclay & Scott, 1987).
4. Effects on Body Temperature
- Physiological Impact Studies : Doğan et al. (2000) examined the effects of different serotypes of E. coli LPS on body temperature in rats, revealing serotype-specific variable changes (Doğan, Ataoǧlu, & Akarsu, 2000).
5. Blood Parameter Effects
- Impact on Blood Cells : Müller et al. (2002) studied the effects of LPS applications on blood parameters in pigs, discussing non-specific effects and dependencies on the type of application and LPS dose (Müller, Steinbach, Berndt, & Köhler, 2002).
6. Cellular Distribution
- Comparison of LPS and Bacteria : Ge et al. (1994) compared cellular localization of LPS from injected bacteria and chemically purified LPS, showing marked differences in distribution and persistence in rat organs (Ge, Ezzell, Tompkins, & Warren, 1994).
7. LPS Engineering
- Engineering for Sensing Applications : Pacheco et al. (2020) engineered Janus micromotors for the detection of E. coli O111:B4 LPS, providing a novel method for fast and sensitive determination of LPS associated with sepsis shock (Pacheco, Asunción‐Nadal, Jurado‐Sánchez, & Escarpa, 2020).
Eigenschaften
Produktname |
LPS from Escherichia coli O111:B4 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







